molecular formula C13H19N3O4S B13084164 1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine

1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine

Katalognummer: B13084164
Molekulargewicht: 313.37 g/mol
InChI-Schlüssel: DPCXGGOILRVTFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group and an ethanamine moiety

Vorbereitungsmethoden

The synthesis of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the nitrobenzenesulfonyl group: This step involves the sulfonylation of the piperidine ring using reagents such as nitrobenzenesulfonyl chloride under basic conditions.

    Attachment of the ethanamine moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production.

Analyse Chemischer Reaktionen

1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding sulfonic acids and amines.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of 1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The ethanamine moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine can be compared with other similar compounds, such as:

    1-(2-Aminoethyl)piperidine: This compound lacks the nitrobenzenesulfonyl group and has different chemical properties and reactivity.

    2-(1-Piperidinyl)ethanamine: Similar in structure but without the nitrobenzenesulfonyl group, leading to different biological activities.

    N-(2-Aminoethyl)piperidine: Another related compound with distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H19N3O4S

Molekulargewicht

313.37 g/mol

IUPAC-Name

1-[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]ethanamine

InChI

InChI=1S/C13H19N3O4S/c1-10(14)11-6-8-15(9-7-11)21(19,20)13-5-3-2-4-12(13)16(17)18/h2-5,10-11H,6-9,14H2,1H3

InChI-Schlüssel

DPCXGGOILRVTFV-UHFFFAOYSA-N

Kanonische SMILES

CC(C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.